Cas no 41014-43-1 (2-(Chloromethyl)-1,3-benzoxazole)
2-(Chloromethyl)-1,3-benzoxazole Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)benzo[d]oxazole
- 2-(CHLOROMETHYL)-1,3-BENZOXAZOLE
- 2-(chloromethyl)benzooxazole
- 2-Chloromethyl-benzooxazole
- Benzoxazole, 2-(chloromethyl)-
- 2-(chloromethyl)benzoxazole
- ANRDUCQCZKLSGF-UHFFFAOYSA-N
- 2-chloromethylbenzoxazole
- CHLOROMETHYLBENZOXAZOLE
- 2-Chloromethyl-1,3-benzoxazole
- chloromethyl-benzoxazole
- 2-Chloromethyl-benzoxaole
- 2-chloromethyl benzoxazole
- 2-(chloromethyl) benzoxazole
- 2-(chlormethyl)-1,3-benzoxazole
- 2-CHLOROMETHYL-BE
- 2-(chloromethyl)-Benzoxazole
- 2-(chloromethyl)-1,3-benzoxazole;2-(Chloromethyl)benzo[d]oxazole
- AB22415
- CS-W005128
- SY032191
- AM20040431
- 12Y-0817
- EN300-12581
- DTXSID30366207
- J-506315
- 2-(chloromethyl)-1,3-benzoxazole, AldrichCPR
- A825392
- 41014-43-1
- F1499-0015
- FT-0650858
- MFCD05664964
- AKOS001122159
- SCHEMBL622536
- DB-005784
- ALBB-026692
- DTXCID60317247
- 2-(Chloromethyl)-1,3-benzoxazole
-
- MDL: MFCD05664964
- Inchi: 1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2
- InChI Key: ANRDUCQCZKLSGF-UHFFFAOYSA-N
- SMILES: ClCC1=NC2C=CC=CC=2O1
Computed Properties
- Exact Mass: 167.01400
- Monoisotopic Mass: 167.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.2
Experimental Properties
- Density: 1.316
- Boiling Point: 238.7°C at 760 mmHg
- Flash Point: 98.2°C
- Refractive Index: 1.612
- PSA: 26.03000
- LogP: 2.56660
2-(Chloromethyl)-1,3-benzoxazole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 43
- Safety Instruction: 36/37
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
2-(Chloromethyl)-1,3-benzoxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Chloromethyl)-1,3-benzoxazole Pricemore >>
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| Chemenu | CM157717-5g |
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2-(Chloromethyl)-1,3-benzoxazole Suppliers
2-(Chloromethyl)-1,3-benzoxazole Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-(Chloromethyl)-1,3-benzoxazole
2-(Chloromethyl)-1,3-benzoxazole: A Comprehensive Overview
2-(Chloromethyl)-1,3-benzoxazole (CAS No. 41014-43-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has shown promise in various applications, including pharmaceuticals and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 2-(Chloromethyl)-1,3-benzoxazole, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Properties
2-(Chloromethyl)-1,3-benzoxazole is a heterocyclic compound with a benzoxazole core and a chloromethyl substituent. The benzoxazole ring consists of a benzene ring fused with an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom. The presence of the chloromethyl group imparts unique reactivity and functional properties to the molecule. The compound has a molecular formula of C8H6ClNO and a molecular weight of 167.59 g/mol.
The physical properties of 2-(Chloromethyl)-1,3-benzoxazole include its appearance as a white to off-white solid at room temperature. It is slightly soluble in water but highly soluble in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various synthetic and analytical procedures.
Synthesis Methods
The synthesis of 2-(Chloromethyl)-1,3-benzoxazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-hydroxymethylbenzoxazole with thionyl chloride (SOCl2) under reflux conditions. This reaction effectively converts the hydroxymethyl group into the chloromethyl group, yielding the desired product with high purity and yield.
An alternative synthetic route involves the condensation of 2-chloroacetyl chloride with o-aminophenol in the presence of a base such as triethylamine. This method provides a straightforward and efficient pathway to synthesize 2-(Chloromethyl)-1,3-benzoxazole. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as using microwave-assisted synthesis or employing catalysts that reduce waste generation.
Applications in Medicinal Chemistry
2-(Chloromethyl)-1,3-benzoxazole has shown significant potential in medicinal chemistry due to its ability to form stable complexes with various biological targets. One area of interest is its use as a scaffold for the development of novel drugs targeting neurodegenerative diseases. Research has demonstrated that derivatives of 2-(Chloromethyl)-1,3-benzoxazole can exhibit potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
In addition to neurodegenerative diseases, 2-(Chloromethyl)-1,3-benzoxazole-based compounds have been explored for their antiviral properties. Studies have shown that certain derivatives can inhibit viral replication by interfering with viral entry or assembly processes. These findings highlight the versatility of this compound as a platform for developing broad-spectrum antiviral agents.
Potential Applications in Materials Science
Beyond medicinal chemistry, 2-(Chloromethyl)-1,3-benzoxazole has found applications in materials science due to its unique electronic and optical properties. One notable application is in the development of organic light-emitting diodes (OLEDs). The chloromethyl group can be functionalized to introduce various substituents that enhance the electronic performance of OLED materials. For example, derivatives with electron-withdrawing groups have been shown to improve charge transport properties and device efficiency.
In polymer science, 2-(Chloromethyl)-1,3-benzoxazole-based monomers have been used to synthesize polymers with tunable mechanical and thermal properties. These polymers find applications in areas such as coatings, adhesives, and advanced composites. The ability to fine-tune the properties of these materials through molecular design makes them attractive candidates for a wide range of industrial applications.
Clinical Trials and Safety Considerations
Clinical trials involving compounds derived from 2-(Chloromethyl)-1,3-benzoxazole are ongoing to evaluate their safety and efficacy in various therapeutic contexts. Early-stage trials have shown promising results in terms of safety profiles and pharmacokinetic properties. However, further studies are needed to fully understand the long-term effects and potential side effects of these compounds.
Safety considerations are paramount when working with any chemical compound. While no specific toxicity data are available for 2-(Chloromethyl)-1,3-benzoxazole, general precautions should be taken when handling this compound. Proper personal protective equipment (PPE) should be used to minimize exposure risks. Additionally, environmental impact assessments should be conducted to ensure responsible disposal practices.
FUTURE DIRECTIONS AND CONCLUSIONS
The future prospects for 2-(Chloromethyl)-1,3-benzoxazole-based compounds are promising across multiple fields. Ongoing research aims to further optimize their properties for specific applications while addressing any potential safety concerns. Advances in synthetic methodologies will continue to play a crucial role in making these compounds more accessible for large-scale production.
In conclusion, 2-(Chloromethyl)-1,3-benzoxazole (CAS No. 41014-43-1) is a multifaceted compound with significant potential in medicinal chemistry and materials science. Its unique chemical structure provides a foundation for developing novel drugs and advanced materials with diverse applications. As research progresses, it is likely that new insights will emerge, further expanding the scope of this versatile compound's utility.
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